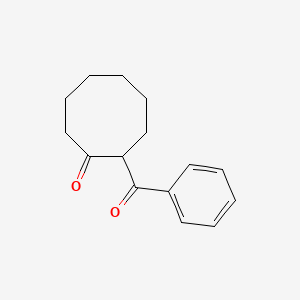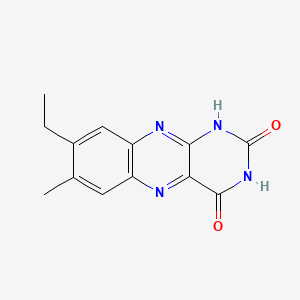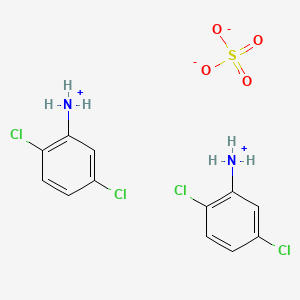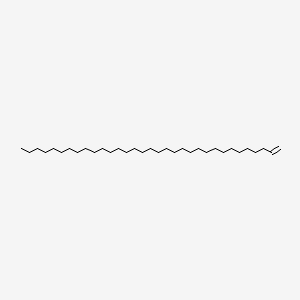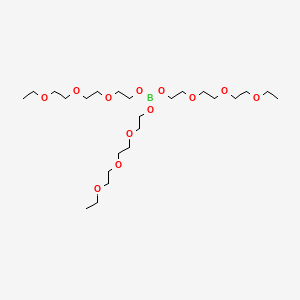
3-Hexanone, 2-methyl-, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexanone, 2-methyl-, oxime is an organic compound with the molecular formula C7H15NO It is a derivative of 3-Hexanone, 2-methyl-, where the oxime functional group (-C=N-OH) is attached to the carbonyl carbon
Preparation Methods
The preparation of 3-Hexanone, 2-methyl-, oxime typically involves the reaction of 3-Hexanone, 2-methyl- with hydroxylamine hydrochloride (NH2OH·HCl) in the presence of a base such as sodium acetate. The reaction proceeds as follows:
- Dissolve 3-Hexanone, 2-methyl- in ethanol.
- Add hydroxylamine hydrochloride and sodium acetate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and extract the product with an organic solvent such as ether.
- Purify the product by recrystallization or distillation.
Chemical Reactions Analysis
3-Hexanone, 2-methyl-, oxime undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Hexanone, 2-methyl-, oxime in the Beckmann rearrangement involves the following steps:
- Formation of the oxime from the ketone and hydroxylamine.
- Protonation of the oxime oxygen by an acid, making it a better leaving group.
- Migration of an alkyl group from the carbon to the nitrogen, forming a carbocation intermediate.
- Attack of the carbocation by water, leading to the formation of an amide .
Comparison with Similar Compounds
3-Hexanone, 2-methyl-, oxime can be compared with other oximes and ketones:
2-Hexanone, 3-methyl-, oxime: Similar in structure but differs in the position of the methyl group.
Cyclohexanone oxime: Another oxime used in the Beckmann rearrangement to produce ε-caprolactam, a precursor to Nylon-6.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various chemical and industrial processes.
Properties
CAS No. |
86460-54-0 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(NZ)-N-(2-methylhexan-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H15NO/c1-4-5-7(8-9)6(2)3/h6,9H,4-5H2,1-3H3/b8-7- |
InChI Key |
AHMNLRKVMYAESR-FPLPWBNLSA-N |
Isomeric SMILES |
CCC/C(=N/O)/C(C)C |
Canonical SMILES |
CCCC(=NO)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



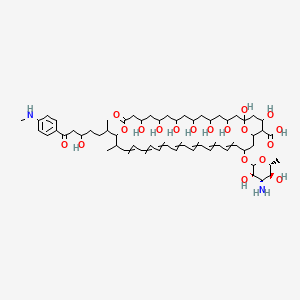
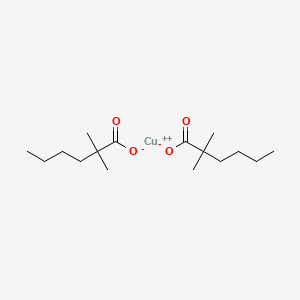

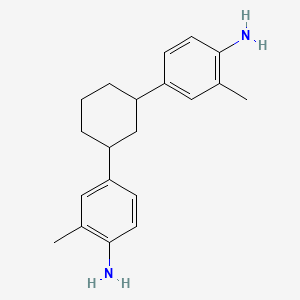

![2-[(4-Aminophenyl)methyl]-6-isopropylaniline](/img/structure/B12659720.png)

